4-methyl-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide

Description

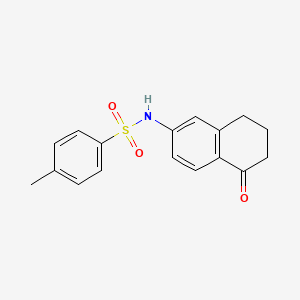

4-Methyl-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 4-methylphenyl group attached to a sulfonamide moiety and a 5-oxo-tetrahydronaphthalen scaffold.

Propriétés

IUPAC Name |

4-methyl-N-(5-oxo-7,8-dihydro-6H-naphthalen-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3S/c1-12-5-8-15(9-6-12)22(20,21)18-14-7-10-16-13(11-14)3-2-4-17(16)19/h5-11,18H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMLFWGTSKHTHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)C(=O)CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60744913 | |

| Record name | 4-Methyl-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16204-16-3 | |

| Record name | 4-Methyl-N-(5,6,7,8-tetrahydro-5-oxo-2-naphthalenyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16204-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 5-oxo-5,6,7,8-tetrahydronaphthalen-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-methyl-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms.

Substitution: The sulfonamide group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or sulfoxides, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

4-methyl-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 4-methyl-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the naphthalene ring system can interact with hydrophobic regions of proteins, influencing their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The target compound’s structure can be compared to sulfonamides with variations in the aromatic ring substituents or core scaffolds (Table 1). Key differences include:

Table 1: Structural and Physicochemical Comparison of Sulfonamide Derivatives

- Core Scaffold Differences: The target’s 5-oxo-tetrahydronaphthalen core (partially saturated naphthalene) contrasts with Compound 2’s tetrahydroquinazolin scaffold, which includes an additional nitrogen atom. This difference may influence ring strain, solubility, and binding interactions in biological targets .

- Electron-Withdrawing Groups: Analogs like 4r (triazole-substituted) or 5b (4-nitro) demonstrate how electron-deficient aromatic rings could enhance sulfonamide acidity (NH group), affecting hydrogen-bonding capacity in enzyme inhibition .

Activité Biologique

4-methyl-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and structure-activity relationships (SAR), focusing on its anticancer properties and other pharmacological activities.

Chemical Structure and Properties

The chemical formula for this compound is C17H17NO3S. Its molecular weight is approximately 315.387 g/mol. The compound features a sulfonamide group which is known for its biological significance, particularly in drug design.

Anticancer Activity

Several studies have explored the anticancer potential of sulfonamide derivatives, including this compound. The following table summarizes key findings from relevant research:

These studies indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- Apoptosis Induction : The compound has been shown to activate caspases, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It may interfere with the cell cycle progression, particularly at the G2/M phase.

- Microtubule Disruption : Similar to well-known chemotherapeutics like taxanes, it may affect microtubule stability.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the naphthalene and sulfonamide moieties significantly influence the biological activity of these compounds. For instance:

- N-substituents : Variations in the N-substituent can enhance or reduce cytotoxicity.

- Positioning of Functional Groups : The position of methyl or other substituents on the naphthalene ring affects binding affinity to target proteins.

Case Studies

- Case Study 1 : A clinical trial involving patients with advanced breast cancer demonstrated that compounds similar to this compound showed promising results in terms of tumor reduction and improved survival rates when combined with standard therapies .

- Case Study 2 : In vitro studies using A549 cells revealed that treatment with this compound led to a significant decrease in cell viability and induced apoptosis markers such as Annexin V positivity and increased caspase activity .

Q & A

Q. What analytical techniques are recommended for characterizing 4-methyl-N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide in complex matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is optimal for quantifying trace levels in environmental or biological matrices. Solid-phase extraction (SPE) using Oasis HLB cartridges (60 mg, 3 cc) with methanol conditioning improves recovery rates, as validated for structurally related sulfonamides . Deactivation of glassware with 5% dimethyldichlorosilane minimizes analyte adsorption losses . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (1H/13C) and infrared (IR) spectroscopy are critical for identifying sulfonamide and ketone functional groups .

Q. How is this compound synthesized, and what are the critical reaction conditions?

- Methodological Answer : Synthesis typically involves coupling 4-methylbenzenesulfonyl chloride with 5-amino-5-oxo-5,6,7,8-tetrahydronaphthalene under basic conditions (e.g., pyridine or triethylamine). Key parameters include maintaining anhydrous conditions to prevent hydrolysis and controlling stoichiometry to avoid byproducts like disubstituted amines. Reaction progress is monitored via thin-layer chromatography (TLC) with UV visualization . Purification via recrystallization (methanol/water) yields >90% purity, confirmed by melting point analysis and HPLC .

Q. What spectroscopic methods are optimal for structural confirmation?

- Methodological Answer : 1H NMR identifies aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.4 ppm). 13C NMR confirms the sulfonamide carbonyl (δ ~165 ppm) and tetrahydronaphthalenone ketone (δ ~210 ppm). IR spectroscopy detects sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and ketone C=O (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₁₈H₁₈NO₃S: 328.1005) .

Advanced Research Questions

Q. What strategies can elucidate the compound’s binding mechanism with target enzymes?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) and stoichiometry. For structural insights, co-crystallize the compound with target proteins (e.g., carbonic anhydrase or kinase enzymes) and perform X-ray diffraction studies. Molecular dynamics simulations (e.g., AMBER or GROMACS) predict binding modes and interaction energies, validated by mutagenesis assays .

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times, and solvent controls) to minimize variability. Perform dose-response curves (IC₅₀/EC₅₀) with replicates (n ≥ 3) and statistical validation (e.g., ANOVA with Tukey post-hoc tests). Cross-validate findings using orthogonal assays (e.g., fluorescence polarization vs. enzyme-linked immunosorbent assay) . Meta-analyses of published data using tools like RevMan or R’s metafor package identify trends obscured by outliers .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

- Methodological Answer : Quantitative structure-activity relationship (QSAR) models (e.g., using MOE or Schrödinger) predict logP (lipophilicity), blood-brain barrier permeability, and CYP450 metabolism. Molecular docking (AutoDock Vina) screens against P-glycoprotein for efflux potential. ADMET predictors (e.g., SwissADME) estimate bioavailability and toxicity risks .

Q. How to design a structure-activity relationship (SAR) study for derivatives?

- Methodological Answer : Systematically modify substituents on the benzene ring (e.g., halogens, electron-withdrawing groups) and tetrahydronaphthalenone moiety. Assess bioactivity changes using standardized assays (e.g., enzyme inhibition IC₅₀). Principal component analysis (PCA) or partial least squares (PLS) regression identifies critical physicochemical parameters (e.g., Hammett σ, π-hydrophobicity) driving activity .

Stability and Storage

Q. What are the stability considerations for this compound under various storage conditions?

- Methodological Answer : Store lyophilized samples at −18°C in amber vials to prevent photodegradation. In solution (methanol or DMSO), avoid repeated freeze-thaw cycles; aliquot and store at −80°C for long-term stability. Monitor degradation via HPLC-UV at 254 nm, with <5% impurity over six months under recommended conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.